3-Methoxy-2-butanol
Description
Molecular Geometry and Stereochemical Configuration
The molecular structure of 3-methoxy-2-butanol consists of a four-carbon chain backbone with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.1476 atomic mass units. The compound exhibits a secondary alcohol configuration where the hydroxyl group is attached to the second carbon atom, while a methoxy substituent occupies the third carbon position. This arrangement creates two chiral centers within the molecule, leading to multiple stereoisomeric forms with distinct spatial arrangements.
The stereochemical analysis reveals that this compound exists in several configurational forms, with the most well-characterized being the (2R,3S) and (2R,3R) stereoisomers. The (2R,3S)-3-methoxy-2-butanol demonstrates specific three-dimensional orientation patterns that influence its physical and chemical properties. The International Union of Pure and Applied Chemistry standard International Chemical Identifier for this stereoisomer indicates the precise spatial arrangement: InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3/t4-,5+/m1/s1. This stereochemical notation provides complete information about the absolute configuration at each chiral center.
The geometric parameters of this compound demonstrate significant conformational flexibility due to the presence of multiple rotatable bonds. The carbon-oxygen bond lengths and bond angles follow typical patterns observed in secondary alcohols and ether functional groups. The hydroxyl group orientation relative to the methoxy substituent creates specific intramolecular interactions that stabilize particular conformational arrangements over others.
| Stereoisomer | Chemical Identifier | Molecular Weight | Configuration |
|---|---|---|---|
| (2R,3S)-3-Methoxy-2-butanol | HJHFJCUIVDTESF-UHNVWZDZSA-N | 104.149 | 2R,3S |
| (2R,3R)-3-Methoxy-2-butanol | HJHFJCUIVDTESF-UHFFFAOYSA-N | 104.149 | 2R,3R |
The three-dimensional structure analysis demonstrates that the methoxy and hydroxyl groups adopt specific orientations that minimize steric hindrance while maximizing favorable electronic interactions. The carbon-carbon bond rotation around the C2-C3 axis allows for multiple conformational states, each characterized by distinct dihedral angles and energy profiles. These conformational preferences directly influence the compound's reactivity patterns and intermolecular association behaviors.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound and related compounds involves equilibrium processes that interchange structural forms through proton migration and electronic rearrangement. While this compound itself does not exhibit classical keto-enol tautomerism due to its alcohol structure, understanding tautomeric principles becomes essential when analyzing its potential transformation products and reaction intermediates.
The tautomeric analysis framework applied to butanol derivatives reveals that compounds containing alpha-hydrogen atoms adjacent to electron-withdrawing groups can undergo rapid equilibrium interconversion. In the case of this compound, the presence of the methoxy group creates an electron-rich environment that influences the stability of potential tautomeric forms. The alpha-protons adjacent to the hydroxyl group demonstrate enhanced acidity compared to simple alcohols, with approximate pKa values estimated through computational modeling approaches.
Recent theoretical investigations of butanol tautomerism have demonstrated that unimolecular tautomerization processes follow specific mechanistic pathways characterized by distinct transition state geometries and activation energies. The propen-2-ol to acetone tautomerization serves as a model system for understanding similar processes in substituted butanol derivatives. These studies indicate that the energy barriers for tautomeric interconversion depend significantly on the electronic environment created by substituent groups.
The comparative analysis of tautomeric stability factors reveals several key determinants that influence equilibrium positions. The presence of electron-withdrawing groups adjacent to potential tautomeric sites enhances the stability of enol forms through inductive effects. Conversely, electron-donating substituents like methoxy groups tend to stabilize the alcohol forms through resonance stabilization and hyperconjugation effects.
Solvent effects play a crucial role in determining tautomeric equilibrium positions for this compound derivatives. Polar protic solvents typically favor the alcohol form through hydrogen bonding stabilization, while aprotic solvents may shift equilibria toward alternative tautomeric forms. The computational modeling of these solvent effects requires sophisticated theoretical approaches that account for explicit solvent-solute interactions and bulk solvent properties.
| Tautomeric Parameter | Alcohol Form | Potential Enol Form | Energy Difference |
|---|---|---|---|
| Relative Stability | High | Low | >15 kJ/mol |
| Solvent Dependence | Strong | Moderate | Variable |
| Hydrogen Bonding | Extensive | Limited | Significant |
Computational Modeling of Electronic Structure
The electronic structure characterization of this compound through computational quantum chemical methods provides detailed insights into molecular orbital distributions, electronic excitation properties, and chemical reactivity patterns. Density functional theory calculations performed at the B3LYP/6-311++G(d,p) level of theory have revealed fundamental electronic properties that govern the compound's chemical behavior.
The frontier molecular orbital analysis demonstrates characteristic patterns associated with alcohol and ether functional groups. The highest occupied molecular orbital primarily localizes on the oxygen atoms of both the hydroxyl and methoxy groups, indicating these sites as the most electron-rich regions of the molecule. The lowest unoccupied molecular orbital shows distribution patterns that suggest potential electrophilic attack sites and reaction pathways for various chemical transformations.
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides crucial information about the compound's electronic stability and reactivity. Computational studies indicate that this energy gap varies significantly with solvent environment, demonstrating values of approximately 0.120 electron volts in vacuum conditions, with reductions to 0.113-0.115 electron volts in polar solvents such as methanol and dimethylsulfoxide. These relatively small energy gaps suggest enhanced reactivity and potential for electronic excitation under appropriate conditions.
The electronic charge distribution analysis reveals significant polarization within the this compound molecule, with partial negative charges concentrated on oxygen atoms and partial positive charges on adjacent carbon atoms. This charge distribution pattern influences intermolecular interactions and determines the compound's behavior in various chemical environments. The dipole moment calculations show substantial values that vary with molecular conformation and solvent environment.
Computational thermodynamic property predictions provide valuable data for understanding the compound's stability and reaction thermodynamics. The standard enthalpy of formation has been calculated as -441.54 kilojoules per mole for the gas phase, while the standard Gibbs free energy of formation shows a value of -255.48 kilojoules per mole. These thermodynamic parameters indicate favorable formation conditions and suggest stable existence under standard conditions.
The vibrational frequency analysis through computational methods reveals characteristic absorption bands associated with the hydroxyl and methoxy functional groups. The calculated infrared spectrum shows strong absorption features corresponding to carbon-oxygen stretching vibrations, oxygen-hydrogen stretching modes, and various carbon-hydrogen bending motions. These spectroscopic predictions provide essential reference data for experimental characterization and structural confirmation studies.
| Electronic Property | Calculated Value | Computational Method | Solvent Effect |
|---|---|---|---|
| HOMO-LUMO Gap | 0.120 eV | B3LYP/6-311++G(d,p) | Vacuum |
| HOMO-LUMO Gap | 0.113 eV | B3LYP/6-311++G(d,p) | Methanol |
| Dipole Moment | Variable | DFT | Conformation dependent |
| Formation Enthalpy | -441.54 kJ/mol | Joback Method | Gas phase |
| Formation Free Energy | -255.48 kJ/mol | Joback Method | Standard conditions |
The molecular electrostatic potential mapping reveals regions of high and low electron density that determine intermolecular interaction patterns and chemical reactivity sites. The hydroxyl oxygen exhibits the most negative electrostatic potential, indicating its role as a primary hydrogen bond acceptor and nucleophilic center. The methoxy oxygen shows intermediate electrostatic potential values, suggesting secondary interaction capabilities with appropriate chemical partners.
Properties
IUPAC Name |
3-methoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFJCUIVDTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338233 | |
| Record name | 3-Methoxy-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53778-72-6 | |
| Record name | 3-Methoxy-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-butanol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxy-2-butanone with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the ketone group into a hydroxyl group, yielding this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methoxy-2-butanone. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-butanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Hydrohalic acids (HCl, HBr, HI)
Major Products Formed:
Oxidation: 3-methoxy-2-butanone
Reduction: this compound
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
3-Methoxy-2-butanol has found extensive utilization in various fields due to its distinctive properties :
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is employed in the study of biological processes and as a reagent in biochemical research.
Industry: It is used in the production of perfumes, cosmetics, and other consumer products.
Mechanism of Action
The precise mechanism of action of 3-Methoxy-2-butanol remains elusive. it is postulated that it could operate through the inhibition of microorganism growth. This inhibition may be due to its ability to disrupt cellular processes or interfere with the function of specific enzymes .
Comparison with Similar Compounds
3-Methyl-3-methoxybutanol
- Molecular Formula : C₅H₁₂O₂
- Molecular Weight : 118.17 g/mol
- Boiling Point : 174°C
- Structure : Tertiary alcohol with methoxy and hydroxyl groups on the same carbon (C3) .
- Applications : Primarily used in industrial synthesis.
- Key Differences: Higher molecular weight and boiling point compared to 3-Methoxy-2-butanol due to branching . Lacks stereocenters, unlike the chiral this compound .
2-Methyl-3-buten-2-ol
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Boiling Point : 98–99°C
- Structure : Unsaturated tertiary alcohol with a double bond at C3 .
- Applications : Intermediate in synthetic chemistry.
- Key Differences: Lower molecular weight and boiling point due to reduced hydrogen bonding and unsaturated structure . Reactive double bond enables participation in addition reactions, unlike this compound .
3-Methyl-2-buten-1-ol
- Molecular Formula : C₅H₁₀O
- Molecular Weight : 86.13 g/mol
- Boiling Point : 140°C
- Structure : Primary unsaturated alcohol with a hydroxyl group on C1 .
- Applications : Used in fragrances and polymer production.
- Key Differences: Higher boiling point than 2-Methyl-3-buten-2-ol due to primary alcohol functionality . Lacks methoxy group, reducing solubility in polar solvents compared to this compound .
Tabulated Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | C₅H₁₂O₂ | 104.15 | Not reported | Tertiary alcohol, methoxy | Perfumes, cosmetics, flavors |
| 3-Methyl-3-methoxybutanol | C₅H₁₂O₂ | 118.17 | 174 | Tertiary alcohol, methoxy | Industrial synthesis |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | Unsaturated tertiary alcohol | Synthetic intermediates |
| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | 140 | Unsaturated primary alcohol | Fragrances, polymers |
Biological Activity
3-Methoxy-2-butanol (C5H12O2) is an organic compound classified as a methoxy alcohol. Its structure features a hydroxyl group (-OH) and a methoxy group (-OCH3), which contribute to its unique biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and potential applications based on recent research findings.
This compound is characterized by the following properties:
- Molecular Formula: C5H12O2
- Molecular Weight: 104.15 g/mol
- CAS Number: 547790
The compound is soluble in water and organic solvents, which enhances its applicability in various fields, including pharmaceuticals and chemical synthesis.
Pharmacological Properties
Recent studies have highlighted several pharmacological activities of this compound:
-
Antioxidant Activity:
- This compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
-
Anti-inflammatory Effects:
- Research indicates that this compound can reduce inflammation markers in vitro. This suggests potential therapeutic applications for inflammatory conditions.
-
Cytotoxicity:
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Toxicity Studies
Toxicological assessments are critical for understanding the safety profile of this compound:
- Acute Toxicity:
- Repeated Dose Toxicity:
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the radical scavenging activity of this compound using the DPPH method. The results indicated that at optimized concentrations, the compound showed significant free radical scavenging activity, comparable to established antioxidants.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of this compound were assessed in a model of acute inflammation. The compound was shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities of this compound
Q & A
Basic: What synthetic methodologies are commonly employed for 3-Methoxy-2-butanol?
Answer:
The synthesis of this compound typically involves etherification or alcohol protection strategies. While direct protocols are scarce in the literature, analogous methods for structurally similar alcohols (e.g., Boc-protected amino alcohols) suggest the following steps:
Protection of hydroxyl groups : Use tert-butoxycarbonyl (Boc) or other acid-labile groups to protect reactive hydroxyl moieties during synthesis .
Alkylation : Introduce the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions.
Deprotection : Remove protecting groups under mild acidic conditions (e.g., HCl/dioxane) to yield the final product .
Key Considerations : Optimize reaction temperature and solvent polarity to minimize side reactions like elimination.
Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?
Answer:
- 1H-NMR : Identify methoxy (-OCH₃) protons as singlets near δ 3.3–3.5 ppm and hydroxyl (-OH) protons as broad signals (~δ 1.0–5.0 ppm). Adjacent methyl groups may appear as singlets or quartets depending on coupling .
- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with temperature gradients (e.g., 50°C to 250°C at 10°C/min) for retention time and purity analysis .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 104.08 for [M+H]+) and fragmentation patterns .
Advanced: How can researchers address discrepancies in reported physical properties (e.g., boiling point, solubility)?
Answer:
Contradictions in data (e.g., boiling points ranging from 130°C to 174°C for similar methoxy alcohols ) arise from variations in measurement conditions (pressure, purity) or isomerization. To resolve:
Comparative Analysis : Cross-reference data from peer-reviewed journals, patents, and standardized catalogs.
Experimental Validation : Replicate measurements under controlled conditions (e.g., 18 mmHg for bp ).
Computational Validation : Use tools like NIST Chemistry WebBook to predict properties and identify outliers .
Example Table :
| Property | Reported Value 1 | Reported Value 2 | Source |
|---|---|---|---|
| Boiling Point (°C) | 130–131 | 174 | |
| Density (g/cm³) | 0.911 | 0.84 |
Advanced: How can computational models (e.g., QSAR) predict the reactivity or biological activity of this compound?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors (e.g., logP, polar surface area) to predict properties:
Descriptor Calculation : Use software like PaDEL-Descriptor to generate parameters from the SMILES string (e.g., COCC(C)CO).
Model Training : Train on datasets of structurally related alcohols to predict toxicity, solubility, or metabolic pathways .
Validation : Compare predictions with experimental data (e.g., cyclodextrin complexation studies for solubility ).
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to limit inhalation exposure; ensure airborne concentrations remain below occupational limits .
- Spill Management : Absorb with inert materials (e.g., sand) and avoid release into drains .
- Storage : Keep in sealed containers under dry, inert atmospheres to prevent degradation .
Advanced: What challenges arise in stereochemical analysis of this compound?
Answer:
- Chiral Centers : The 2-butanol moiety introduces a stereocenter, requiring chiral chromatography or NMR with chiral shift reagents for enantiomeric resolution.
- Dynamic Resolution : Monitor racemization under varying pH/temperature using polarimetry or circular dichroism .
- Comparative Data : Cross-validate with crystallographic data (if available) or computational stereochemistry predictions .
Advanced: How can researchers optimize synthetic yields while minimizing byproducts?
Answer:
- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reagent stoichiometry.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps .
- Catalysis : Explore Lewis acids (e.g., BF₃·OEt₂) to accelerate methoxy group incorporation .
Basic: What are the key applications of this compound in academic research?
Answer:
- Solvent Studies : Investigate its polarity and hydrogen-bonding capacity in reaction media optimization.
- Protecting Group Chemistry : Explore its utility in multi-step syntheses (e.g., carbohydrate or peptide chemistry) .
- Metabolic Pathways : Use isotopically labeled analogs (e.g., ¹³C) to trace biochemical transformations in microbial systems .
Advanced: How to address stability issues during long-term storage?
Answer:
- Degradation Pathways : Hydrolysis of the methoxy group or oxidation of the alcohol moiety may occur.
- Mitigation Strategies :
Advanced: How to design experiments for elucidating metabolic pathways of this compound?
Answer:
Isotopic Labeling : Synthesize deuterated (D) or ¹³C-labeled analogs to track metabolic intermediates via LC-MS .
Enzyme Assays : Incubate with liver microsomes or recombinant CYP450 enzymes to identify oxidation products .
Computational Docking : Model interactions with metabolic enzymes (e.g., alcohol dehydrogenases) using molecular dynamics simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
